molecular formula C40H41N9O6 B12364577 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide

3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide

Cat. No.: B12364577
M. Wt: 743.8 g/mol
InChI Key: KHFPFRKCBBCWLB-UHFFFAOYSA-N
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Description

3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide involves multiple steps. One of the key steps includes the formation of the piperazine ring, which can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like methanol .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets and pathways involved include TNF-α and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C40H41N9O6

Molecular Weight

743.8 g/mol

IUPAC Name

3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C40H41N9O6/c41-36-35(38(53)43-27-7-2-1-3-8-27)45-31(23-42-36)25-12-14-26(15-13-25)39(54)48-21-19-47(20-22-48)18-5-4-11-33(50)44-30-10-6-9-28-29(30)24-49(40(28)55)32-16-17-34(51)46-37(32)52/h1-3,6-10,12-15,23,32H,4-5,11,16-22,24H2,(H2,41,42)(H,43,53)(H,44,50)(H,46,51,52)

InChI Key

KHFPFRKCBBCWLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCN4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CN=C(C(=N6)C(=O)NC7=CC=CC=C7)N

Origin of Product

United States

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